molecular formula C20H16F2N4O3S B2996164 N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251605-81-8

N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2996164
CAS No.: 1251605-81-8
M. Wt: 430.43
InChI Key: GQEYDZDKLRJSPG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine dioxide core substituted with two 3-fluorophenyl groups and an acetamide moiety. The 1,1-dioxido (sulfone) group enhances electronic stability, while fluorine atoms on the phenyl rings likely improve lipophilicity and binding interactions. This compound belongs to a broader class of sulfonamide- and acetamide-containing heterocycles, which are often explored for pharmacological applications due to their structural diversity and metabolic stability .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c21-14-4-1-6-16(10-14)24-19(27)12-25-13-26(17-7-2-5-15(22)11-17)20-18(30(25,28)29)8-3-9-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEYDZDKLRJSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities as reported in various studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H19FN4O3SC_{21}H_{19}FN_{4}O_{3}S with a molecular weight of approximately 426.5 g/mol. Its structure incorporates a pyrido-thiadiazine framework known for various biological activities.

PropertyValue
Molecular FormulaC21H19FN4O3S
Molecular Weight426.5 g/mol
CAS Number1251545-97-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of key intermediates through nucleophilic substitutions and cyclization reactions under controlled conditions.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to the pyrido-thiadiazine family. For instance:

  • Study on Human Cancer Cell Lines : Compounds similar to this compound were evaluated against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated moderate to significant cytotoxic effects against these cell lines .

The proposed mechanism of action for these compounds often involves:

  • Inhibition of Cell Proliferation : By interfering with specific signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

  • Antitumor Activity : A case study published in Molecules highlighted that derivatives of pyrido-thiadiazines exhibited notable antitumor activity by inducing necrosis in cancer cells while maintaining low toxicity levels towards normal cells .
  • Pharmacological Profiling : Another study focused on the pharmacological profiling of related compounds demonstrated their potential as dual-action agents against both bacterial infections and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name/Identifier Core Structure Substituents/Modifications Key Features
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide 3-fluorophenyl (×2), acetamide Sulfone group, dual fluorophenyl motifs
N-Phenyl-2-(benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidin Phenyl, sulfanyl acetamide Thioether linkage, fused triazole ring
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazol 4-fluorophenyl (×2), pyridinyl Dual fluorophenyl, imidazothiazole core
N-(3,4-Difluorophenyl)-2-(thieno[2,3-d]pyrimidin-2-ylthio)acetamide Thieno[2,3-d]pyrimidin 3,4-difluorophenyl, thioether Thiophene-pyrimidine hybrid
Example 83 (Chromen-4-one derivative) Chromen-4-one, pyrazolo[3,4-d]pyrimidin 3-fluorophenyl, isopropoxy, dimethylamino Fluoroaryl, kinase-targeting motifs

Key Observations:

Core Heterocycles: The target compound’s pyrido-thiadiazine dioxide core is distinct from benzothieno-triazolo-pyrimidin () or thieno-pyrimidin () systems. Its sulfone group differentiates it from sulfur-containing analogs like thioethers .

Fluorophenyl Substituents : Dual 3-fluorophenyl groups are rare compared to single 4-fluorophenyl substitutions (e.g., ) or difluorophenyl motifs (). Fluorine enhances electronegativity and metabolic stability .

Acetamide Linkage : The acetamide moiety is common across analogs but varies in connectivity (e.g., sulfanyl acetamide in vs. direct attachment in the target compound).

Physicochemical and Crystallographic Properties

  • Fluorine atoms balance lipophilicity .
  • Crystallography : SHELX programs () are widely used for structural validation of similar compounds. For example, ’s imidazothiazole derivative was resolved via X-ray diffraction, revealing planar fluorophenyl rings critical for crystal packing .

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